BenchChemオンラインストアへようこそ!

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

sEH inhibition enzyme kinetics drug discovery

This exact 5-chloro-2-methoxyphenyl urea with a 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl tail delivers a Ki of 1.40 nM against sEH, validated across independent labs. Its >1000-fold selectivity over FAAH ensures clean EET pathway readouts without endocannabinoid interference. Public patent data confirm that minor structural changes shift potency by >2000-fold—only this precise chemotype guarantees the published pharmacology. Choose 2097865-72-8 for reproducible oral dosing (5–20 mg/kg) in rodent models of neuropathic pain or inflammation.

Molecular Formula C18H17ClN2O3S
Molecular Weight 376.9 g/mol
CAS No. 2097865-72-8
Cat. No. B6429846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
CAS2097865-72-8
Molecular FormulaC18H17ClN2O3S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3
InChIInChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22)
InChIKeyZQBMFSMAVXGKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2097865-72-8: Potent Soluble Epoxide Hydrolase (sEH) Inhibitor – Baseline Characterization


This compound, 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (CAS 2097865-72-8), is a synthetic 1,3-disubstituted urea that acts as a potent inhibitor of soluble epoxide hydrolase (sEH) [1]. It belongs to a well‑characterized pharmacological class that stabilizes epoxyeicosatrienoic acids (EETs) and is under investigation for applications in hypertension, inflammation, neuropathic pain, and neurodegenerative disease [2][3]. The molecule is defined by its 5‑chloro‑2‑methoxyphenyl pharmacophore linked via urea to a chiral 2‑(furan‑2‑yl)‑2‑(thiophen‑2‑yl)ethyl tail.

Why 2097865-72-8 Cannot Be Replaced by a Generic sEH Inhibitor


Small structural modifications among 1,3‑disubstituted urea sEH inhibitors produce dramatic differences in potency, aqueous solubility, metabolic stability, and blood‑brain barrier penetration [1][2]. Public data show that within the same patent series, Ki values span from >100 nM to <0.05 nM, demonstrating that even compounds with identical central pharmacophores cannot be considered interchangeable [3]. The precise 5‑chloro‑2‑methoxy substitution pattern and the specific heteroaryl ethyl tail of 2097865-72-8 confer a distinct inhibition and selectivity profile that generic sEH inhibitors cannot replicate.

2097865-72-8: Quantitative Differentiators for Scientific Procurement


Potency Against Human sEH: Comparable to Clinical-Stage Inhibitors

2097865-72-8 inhibits recombinant human sEH with a Ki of 1.40 nM (FRET‑based ACPU displacement assay) [1][2]. This value is within the same order of magnitude as the clinically investigated inhibitors GSK2256294A (Ki = 0.2 nM) and AUDA (Ki = 1.7 nM) [3][4]. Among the 1,3‑disubstituted urea class, it represents a moderate‑to‑high potency scaffold that balances enzyme engagement with potential for adequate systemic exposure.

sEH inhibition enzyme kinetics drug discovery

Intra‑Class Potency Differentiation: Key Structural Determinants

Within the US10377744 patent family, the most potent compounds incorporate a 4‑chlorophenyl or 3,4‑dichlorophenyl group (Ki < 0.1 nM) [1], whereas 2097865‑72‑8, with a 5‑chloro‑2‑methoxyphenyl substitution, exhibits a Ki of 1.40 nM [2]. This 10‑ to 20‑fold reduction in potency is counterbalanced by improved solubility conferred by the methoxy group and reduced lipophilicity compared to the di‑chlorinated analogs [3].

structure-activity relationship urea pharmacophore sEH inhibitor design

Heteroaryl Tail Engagement: Furanyl‑Thiophenyl versus Simple Alkyl or Adamantyl Tails

The 2‑(furan‑2‑yl)‑2‑(thiophen‑2‑yl)ethyl tail of 2097865‑72‑8 fills a hydrophobic pocket in sEH that is traditionally occupied by linear alkyl or adamantyl groups [1]. Crystallographic studies show that the furan and thiophene rings engage in π‑stacking interactions with Trp334 and Met339, increasing target residence time relative to compounds with simple alkyl chains [2]. While no direct residence‑time data are available for this exact compound, related heteroaryl‑substituted ureas exhibit 2‑ to 3‑fold longer residence times than their alkyl‑chain counterparts [3].

lipophilic tail target residence time sEH active site topology

Patent‑Documented Selectivity Against FAAH and Other Serine Hydrolases

Selectivity data embedded in US10377744 indicate that 2097865‑72‑8 (Compound 1) is >1000‑fold selective for sEH over fatty acid amide hydrolase (FAAH), a closely related serine hydrolase [1][2]. This contrasts with early‑generation inhibitors such as triclocarban, which show dual sEH/FAAH inhibition. The selectivity arises from the precise fit of the 5‑chloro‑2‑methoxyphenyl moiety into the sEH active site, which sterically clashes with the FAAH catalytic pocket.

selectivity off-target profiling serine hydrolase

Optimal Research and Industrial Uses of 2097865-72-8 Based on Verified Evidence


Chemical Biology Studies Requiring Single‑Target sEH Inhibition

The confirmed selectivity of 2097865‑72‑8 for sEH over FAAH (>1000‑fold) makes it suitable for dissecting the specific role of EETs in cellular signaling without interfering with endocannabinoid pathways. Use at 10–100 nM in macrophage or endothelial cell models ensures complete sEH engagement while avoiding off‑target effects [1][2].

In Vivo Pain and Inflammation Models: Balanced Potency and Exposure

With a Ki of 1.40 nM and favorable physicochemical properties predicted from its substitution pattern, 2097865‑72‑8 is a rational choice for oral dosing in rodent models of neuropathic pain or inflammatory arthritis. The compound’s potency aligns with exposures achievable at 5–20 mg/kg p.o. in mice, as demonstrated for structurally related ureas in the same patent family [3].

Analytical Reference Standard for sEH Inhibitor Screening Assays

As a well‑characterized compound with publicly disclosed Ki values in two independent laboratories (BindingDB entries), 2097865‑72‑8 can serve as a positive control in FRET‑based sEH activity assays. Its intermediate potency reduces the risk of signal saturation compared to sub‑nanomolar inhibitors, allowing more accurate IC50 determination for novel test compounds [4].

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.